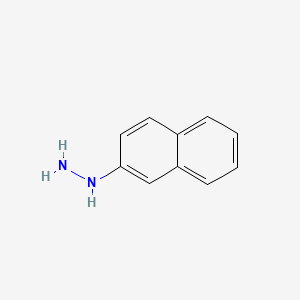

![molecular formula C14H15BrN2S B1348384 [(Diphenylmethyl)sulfanyl]methanimidamide hydrobromide CAS No. 90280-15-2](/img/structure/B1348384.png)

[(Diphenylmethyl)sulfanyl]methanimidamide hydrobromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

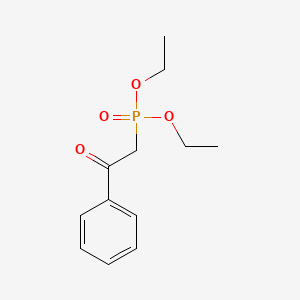

[(Diphenylmethyl)sulfanyl]methanimidamide hydrobromide (DMSMH) is an organosulfur compound that has been studied for its potential use in various scientific research applications. DMSMH has a unique structure, as it consists of a sulfanyl group attached to a methanimidamide group, and a hydrobromide group. This compound has been used in a variety of research experiments and applications due to its wide range of properties.

科学的研究の応用

1. Thermal Degradation Analysis

A study by Dowling et al. (2017) investigates the thermal degradation of compounds including (Diphenylmethyl)sulfanyl]methanimidamide hydrobromide in the context of gas chromatography-mass spectrometry (GC-MS). They identify key degradation products and explore the formation mechanisms, providing insights for forensic and clinical analysis (Dowling et al., 2017).

2. Antimicrobial Activity

Wang et al. (2011) discuss the synthesis of diphenyl piperazine-based sulfanilamides and evaluate their antibacterial and antifungal activities. This study demonstrates that derivatives of (Diphenylmethyl)sulfanyl]methanimidamide hydrobromide exhibit significant inhibitory potency against various bacterial strains (Wang et al., 2011).

3. Organometallic Chemistry

In the field of organometallic chemistry, Blug et al. (2009) explore the reactions involving bis(diphenylphosphino sulfide)methanide anion derivatives, revealing insights into intramolecular C−H activation processes (Blug et al., 2009).

4. Chemiluminescence Research

Research by Watanabe et al. (2010) focuses on the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes. This work is significant in the study of chemiluminescence, a key area in analytical chemistry (Watanabe et al., 2010).

5. Enantioselective Synthesis in Drug Development

Taghizadeh et al. (2016) detail the enantioselective synthesis of modafinil, a drug utilizing (Diphenylmethyl)sulfanyl]methanimidamide hydrobromide derivatives, highlighting the role of chiral chemistry in pharmaceutical development (Taghizadeh et al., 2016).

6. Oxidation Studies

A study by Barbieri et al. (2016) examines the oxidation of aryl diphenylmethyl sulfides. The findings contribute to understanding the electron transfer-oxygen transfer mechanisms in chemical reactions (Barbieri et al., 2016).

7. Phytochemical Analysis for Medicinal Properties

The research by Ul-Haq et al. (2012) investigates the antioxidant and cytotoxic activities of various plant extracts, including compounds related to (Diphenylmethyl)sulfanyl]methanimidamide hydrobromide, in medicinal applications (Ul-Haq et al., 2012).

特性

IUPAC Name |

benzhydryl carbamimidothioate;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2S.BrH/c15-14(16)17-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10,13H,(H3,15,16);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OACCNOFVFDJYEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)SC(=N)N.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(Diphenylmethyl)sulfanyl]methanimidamide hydrobromide | |

CAS RN |

90280-15-2 |

Source

|

| Record name | 90280-15-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12019 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-3,5-bis{[4-(methylsulfanyl)phenyl]methylene}tetrahydro-4(1H)-pyridinone](/img/structure/B1348305.png)

![2-[(4-Chlorophenyl)sulfanyl]aniline](/img/structure/B1348306.png)

![2-[(3,4-Dimethyl-2-oxo-2h-chromen-7-yl)oxy]propanoic acid](/img/structure/B1348309.png)

![5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]-](/img/structure/B1348310.png)

![{[5-(2-Furyl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B1348311.png)

![N-[3-Cyano-4,5-dimethyl-1-(2,4,6-trimethyl-phenyl)-1H-pyrrol-2-yl]-acetamide](/img/structure/B1348326.png)

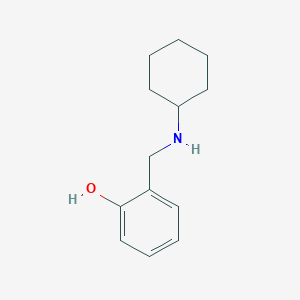

![4-[(Cyclohexylamino)methyl]phenol](/img/structure/B1348330.png)